molecular formula C8H11N2O4+ B1194772 (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid

(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid

Cat. No. B1194772
M. Wt: 199.18 g/mol
InChI Key: PWDJFVLCTVHYOX-YFKPBYRVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydroxypyridinium-1-yl)-L-alanine is a pyridinium ion that is L-alanine in which a methyl hydrogen is replaced by a 3,4-dioxidopyridinium-1-yl group. It is a conjugate acid of a 3-(3,4-dioxidopyridinium-1-yl)-L-alanine(1-) and a 3-(3,4-dihydroxypyridinium-1-yl)-L-alanine zwitterion.

Scientific Research Applications

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, including derivatives of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid, have been studied as novel and environmentally friendly corrosion inhibitors for mild steel. These inhibitors showed high inhibition efficiency and acted as mixed-type inhibitors, protecting metal surfaces through adsorption. Their effectiveness was confirmed using electrochemical methods, scanning electron microscopy, and atomic force microscopy (Srivastava et al., 2017).

Antifungal Peptide Design

Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, including variants of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid. This approach allows for the prediction of pKa values and bioactivity scores, aiding the drug design process and understanding peptide reactivity (Flores-Holguín et al., 2019).

Peptide Synthesis and Structural Studies

The synthesis of bipyridyl amino acids, including 2-amino-3-(4′-methyl-2,2′-bipyridin-4-yl) propanoic acid, a derivative of the core compound, has been achieved. These amino acids have been incorporated into peptides, demonstrating their utility in introducing metal-binding sites into peptides and influencing their structural properties (Kise & Bowler, 1998).

Reactivity and Synthesis Studies

Research has focused on the reactivity of similar compounds in the synthesis of various intermediates, demonstrating the versatility and applicability of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid in chemical synthesis. These studies provide insights into the synthesis pathways and potential applications in creating diverse chemical compounds (Asadi et al., 2021).

properties

Product Name

(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid

Molecular Formula

C8H11N2O4+

Molecular Weight

199.18 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5H,3,9H2,(H2,12,13,14)/p+1/t5-/m0/s1

InChI Key

PWDJFVLCTVHYOX-YFKPBYRVSA-O

Isomeric SMILES

C1=C[N+](=CC(=C1O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C[N+](=CC(=C1O)O)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
Reactant of Route 2
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
Reactant of Route 3
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
Reactant of Route 4
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
Reactant of Route 5
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
Reactant of Route 6
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid

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